Lithium hydroxide

LiOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

LiOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Scrubbing:

Adsorption:

- LiOH can also act as an adsorbent, physically binding CO₂ molecules to its surface. This process is reversible, allowing for CO₂ regeneration and LiOH reuse. Research investigates optimizing factors like temperature, pressure, and LiOH particle size to improve CO₂ capture efficiency through adsorption .

Other Research Applications

Beyond CO₂ capture, LiOH finds applications in various scientific research fields:

- Electrolyte in batteries: LiOH is a key component of the electrolyte in some lithium-ion batteries, facilitating the movement of lithium ions during charge and discharge cycles .

- Cement and ceramics: LiOH is used in specific formulations of Portland cement and ceramics, influencing material properties and performance .

- Nuclear reactor coolant: Isotopically enriched LiOH is used in pressurized water reactors to adjust the pH of the coolant, mitigating corrosion and offering some radiation protection .

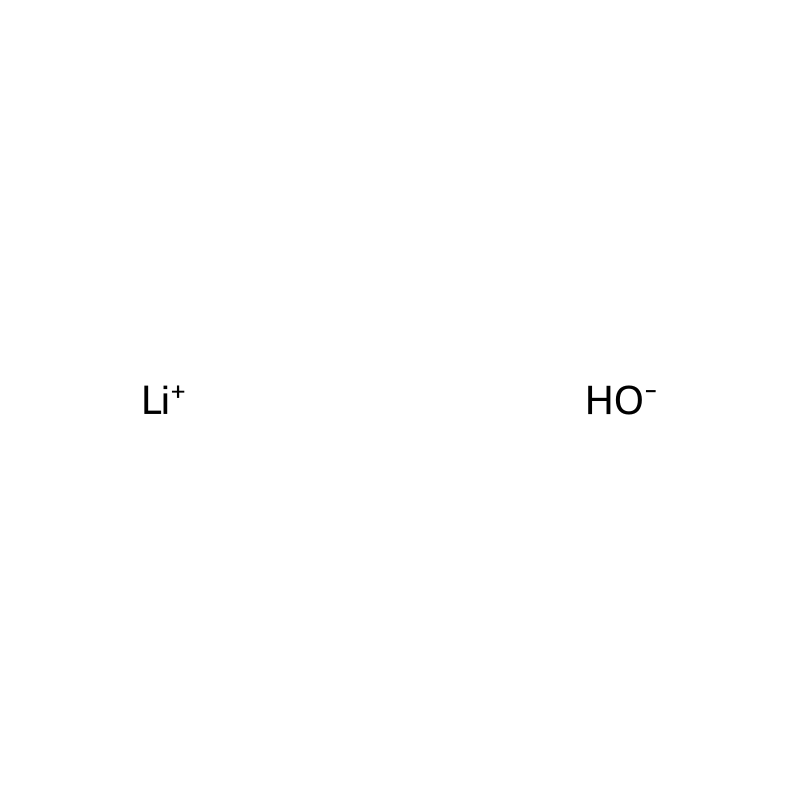

Lithium hydroxide is an inorganic compound with the chemical formula lithium hydroxide (LiOH). It exists in both hydrated and anhydrous forms, both of which are white hygroscopic solids. Lithium hydroxide is characterized by its high solubility in water and slight solubility in alcohols. It is classified as a strong base, although it is the weakest known alkali metal hydroxide, exhibiting basic properties that are less pronounced than those of sodium or potassium hydroxide .

The structure of lithium hydroxide consists of a lithium ion bonded to a hydroxide ion. In its crystalline form, lithium atoms are arranged in layers within a tetragonal lattice, surrounded by oxygen atoms in a deformed tetrahedral configuration .

Lithium hydroxide is a skin, eye, and respiratory irritant. It can cause severe burns upon contact. Inhalation can lead to coughing, shortness of breath, and lung damage []. The oral LD50 (lethal dose for 50% of test subjects) in rats is 210 mg/kg []. Always wear appropriate personal protective equipment (PPE) when handling LiOH, including gloves, safety glasses, and a respirator.

- Neutralization Reactions: Lithium hydroxide reacts with acids to form salts and water. For example:

- Reactions with Carbon Dioxide: Lithium hydroxide absorbs carbon dioxide to produce lithium carbonate and water:

- Reactions with Water: When lithium reacts with water, it forms lithium hydroxide and hydrogen gas:

These reactions highlight the compound's basicity and reactivity, particularly with acids and carbon dioxide .

Lithium hydroxide can be synthesized through several methods:

- From Lithium Carbonate: The most common industrial method involves the reaction of lithium carbonate with calcium hydroxide:

- Direct Reaction with Water: Lithium metal can be reacted directly with water to produce lithium hydroxide and hydrogen gas:

- From Lithium Oxide: Lithium oxide can also react with water to yield lithium hydroxide:

These methods highlight the versatility of lithium hydroxide synthesis in both laboratory and industrial settings .

Lithium hydroxide has several important applications:

- Batteries: It is primarily used in the production of cathode materials for lithium-ion batteries, particularly for electric vehicles and portable electronics.

- Carbon Dioxide Scrubbing: Lithium hydroxide is utilized in breathing gas purification systems for submarines and spacecraft to remove carbon dioxide from exhaled air.

- Grease Production: It serves as a thickener in lubricating greases, enhancing their performance under varying temperatures.

- Precursor for Other Compounds: Lithium hydroxide is a key intermediate for producing various lithium salts and chemicals, including lithium fluoride and lithium stearate .

Research on lithium hydroxide interactions primarily focuses on its reactivity with other chemicals rather than biological interactions. Studies indicate that it can react exothermically with acids, generating heat during neutralization. Additionally, it can interact with metals such as aluminum and zinc, producing flammable hydrogen gas .

Similar Compounds: Comparison

Lithium hydroxide shares similarities with other alkali metal hydroxides but has unique properties that distinguish it:

| Compound | Chemical Formula | Basicity Level | Solubility | Unique Features |

|---|---|---|---|---|

| Sodium Hydroxide | NaOH | Strong | Highly soluble | Commonly used as a strong base |

| Potassium Hydroxide | KOH | Strong | Highly soluble | Used in soap making |

| Calcium Hydroxide | Ca(OH)₂ | Moderate | Soluble | Used in construction |

| Barium Hydroxide | Ba(OH)₂ | Strong | Soluble | Used in chemical synthesis |

| Magnesium Hydroxide | Mg(OH)₂ | Weak | Slightly soluble | Used as an antacid |

Lithium hydroxide is unique due to its application in battery technology and its role in carbon dioxide scrubbing systems, making it essential for modern energy solutions .

Traditional Production Routes

Lithium Carbonate Metathesis Pathway

The lithium carbonate metathesis pathway represents the most widely adopted industrial method for lithium hydroxide production, utilizing calcium hydroxide as the primary metathesis agent [1]. This process involves the fundamental chemical reaction: Li₂CO₃ + Ca(OH)₂ → 2 LiOH + CaCO₃, where lithium carbonate reacts with calcium hydroxide to produce lithium hydroxide and calcium carbonate as a byproduct [1].

Industrial implementation typically employs specific stoichiometric ratios, with standard protocols requiring 74 grams of industrial grade lithium carbonate combined with 190 grams of deionized water, alongside 61 grams of calcium oxide mixed with 215 grams of deionized water [2]. The reaction proceeds optimally at elevated temperatures, with the initially produced hydrate requiring dehydration by heating under vacuum conditions up to 180 degrees Celsius to obtain the anhydrous form [1].

The metathesis reaction demonstrates high conversion efficiency, with industrial processes achieving lithium recovery rates exceeding 95% under optimized conditions [3]. Critical process parameters include temperature control between 85-95 degrees Celsius, reaction duration of 2-4 hours, and continuous agitation to ensure complete mixing of reactants [2]. The calcium carbonate precipitate formed during the reaction requires effective separation through filtration systems, with typical solid-liquid separation efficiencies reaching 86-99% depending on the filtration technology employed [4].

Quality specifications for the lithium carbonate feedstock significantly influence the final product purity, with industrial grade lithium carbonate containing less than 0.5% sodium and potassium impurities preferred for battery-grade lithium hydroxide production [5]. The process generates calcium carbonate waste at approximately 1.35 kilograms per kilogram of lithium hydroxide produced, necessitating effective waste management strategies [4].

Lithium Sulfate Conversion Process

The lithium sulfate conversion process represents an alternative traditional route that begins with spodumene ore processing through a series of thermal and chemical treatments [1]. The pathway initiates with the conversion of alpha-spodumene to beta-spodumene through high-temperature calcination, followed by reaction with calcium oxide to produce lithium oxide [1]. Subsequently, lithium oxide reacts with sulfuric acid to form lithium sulfate, which undergoes metathesis with sodium hydroxide to yield lithium hydroxide according to the reaction: Li₂SO₄ + 2 NaOH → Na₂SO₄ + 2 LiOH [1].

Process optimization studies have identified critical temperature ranges for each reaction stage, with spodumene calcination requiring temperatures between 1050-1100 degrees Celsius for optimal conversion efficiency [6]. The sulfuric acid leaching stage operates effectively at temperatures of 200-250 degrees Celsius under pressure conditions of 2-3 atmospheres, achieving lithium extraction rates of 85-92% [6].

Sodium hydroxide metathesis reactions demonstrate optimal performance at temperatures between 80-95 degrees Celsius with reaction times of 3-6 hours [1]. The process generates sodium sulfate as the primary byproduct, which possesses commercial value in the glass and detergent industries, contributing to overall process economics [1]. Lithium recovery efficiency through this pathway typically ranges from 80-88%, with the lower efficiency attributed to multiple processing stages and associated lithium losses [3].

Industrial implementations of this process require careful control of impurity levels, particularly calcium and magnesium concentrations in the lithium sulfate intermediate, as these directly impact final product quality [6]. Advanced purification techniques, including ion exchange and crystallization, are employed to achieve battery-grade specifications with sodium content below 50 parts per million and potassium content below 30 parts per million [5].

Precipitation-Based Synthesis

Single-Step Precipitation Protocols

Single-step precipitation protocols offer streamlined approaches to lithium hydroxide synthesis, primarily utilizing direct precipitation from lithium-containing solutions through alkaline reagent addition [7]. The fundamental mechanism involves the controlled addition of barium hydroxide or calcium hydroxide to lithium sulfate solutions, resulting in immediate precipitation of insoluble sulfate salts and formation of lithium hydroxide in solution [7].

Optimal precipitation conditions have been established through systematic experimental studies, with lithium sulfate concentrations of 0.01 molar and barium hydroxide additions at stoichiometric ratios of 1:1 demonstrating superior conversion efficiency [7]. Temperature control emerges as a critical parameter, with reaction temperatures maintained between 40-60 degrees Celsius yielding optimal precipitation kinetics [7]. Reaction duration studies indicate that 2-hour contact times provide complete conversion while minimizing energy consumption [7].

The single-step approach achieves lithium hydroxide purities ranging from 95-98% when employing high-purity starting materials and controlled precipitation conditions [7]. However, the process faces limitations in achieving battery-grade specifications due to the presence of intermediate crystal structures, specifically lithium hydroxide sulfate (3LiOH-Li₂SO₄), which requires additional purification steps [7].

Process efficiency measurements demonstrate lithium recovery rates of 78-85% for single-step protocols, with losses attributed to incomplete precipitation and solution retention during filtration [7]. The method produces barium sulfate or calcium sulfate as solid byproducts, requiring effective solid-liquid separation systems with filtration efficiencies exceeding 95% to minimize lithium losses [7].

Industrial applications of single-step precipitation focus on intermediate-grade lithium hydroxide production for applications requiring purities between 95-98% [7]. The process offers advantages in terms of reduced equipment requirements and simplified process control compared to multi-step alternatives [7].

Two-Step Precipitation for Nanoparticle Formation

Two-step precipitation methodologies have been developed specifically to address the limitations of single-step processes while enabling the synthesis of lithium hydroxide nanoparticles with controlled morphological characteristics [7]. This approach involves an initial precipitation step followed by a secondary reaction phase, utilizing fractional reagent addition to optimize conversion efficiency and particle size distribution [7].

The optimized two-step protocol employs lithium sulfate at 0.01 molar concentration with barium hydroxide addition at a ratio of 1:0.5 during the first precipitation stage [7]. The initial reaction proceeds at 40 degrees Celsius for 60 minutes, followed by filtration to remove precipitated barium sulfate [7]. The second step involves addition of the remaining half portion of barium hydroxide to the filtered solution under identical temperature and time conditions [7].

Characterization studies using X-ray diffraction analysis demonstrate that two-step precipitation achieves pure lithium hydroxide phase formation with particle mean sizes of 100 nanometers [7]. The method successfully eliminates intermediate lithium hydroxide sulfate phases that commonly occur in single-step processes, resulting in product purities exceeding 99% [7]. Particle size distribution measurements indicate narrow size ranges with standard deviations below 15 nanometers [7].

Process yield optimization through two-step precipitation achieves lithium recovery rates of 92-95%, representing significant improvements over single-step alternatives [7]. The enhanced efficiency results from more complete conversion of lithium sulfate precursors and reduced lithium losses in waste streams [7]. Energy consumption analysis indicates comparable or slightly reduced energy requirements compared to single-step processes due to improved reaction kinetics [7].

The two-step methodology demonstrates particular advantages for producing lithium hydroxide nanoparticles suitable for specialized battery applications requiring high surface area materials [7]. Morphological control enables the production of crystalline structures with specific surface areas ranging from 15-25 square meters per gram [7].

Electrochemical Production Methods

Membrane Electrodialysis Systems

Membrane electrodialysis systems represent advanced electrochemical approaches for lithium hydroxide production, utilizing selective ion transport through specialized membranes under applied electric fields [8] [9]. The fundamental mechanism involves the migration of lithium ions through cation exchange membranes while hydroxide ions are generated through water dissociation at bipolar membrane interfaces [8]. These systems typically employ three-compartment configurations with feed, acid, and base chambers separated by appropriate membrane types [9].

Current density optimization studies have established optimal operating ranges between 1200-2400 amperes per square meter for achieving balanced energy efficiency and production rates [10]. Operation at current densities of 1200 amperes per square meter with temperatures between 75-85 degrees Celsius enables reduced specific electricity consumption of 7.25 kilowatt-hours per kilogram of lithium hydroxide [8] [10]. Higher current densities up to 2400 amperes per square meter increase lithium hydroxide production rates by 120% but result in 14% increases in specific electrical consumption [10].

Temperature effects on membrane electrodialysis performance demonstrate significant impacts on both energy consumption and product purity [10]. Operations below 75 degrees Celsius yield high purity products with reduced chloride leakage to the catholyte, while temperatures between 75-85 degrees Celsius optimize energy efficiency at the expense of increased heat consumption [10]. Electrolyte concentration influences membrane performance, with higher concentrations enabling greater current densities without reaching limiting current conditions [11].

Advanced membrane characterization studies have identified optimal membrane selections for lithium hydroxide production systems [12]. Cation exchange membranes such as Sx-2301-Wn enable lithium hydroxide concentration up to 1.7 molar with current efficiencies of 77.3% [12]. Anion exchange membranes including Fumasep FAB-130-PK achieve sulfuric acid concentration up to 0.6 molar with current efficiencies of 74.6% [12].

Process economics analysis indicates specific energy consumption ranges from 3.65-7.25 kilowatt-hours per kilogram of lithium hydroxide depending on operating conditions [13] [10]. Current efficiency measurements demonstrate values between 60-77% for optimized systems, with lithium hydroxide recovery rates exceeding 90% and product purities of approximately 95% [13]. The technology enables simultaneous recovery of sulfuric acid as a valuable byproduct, contributing to overall process economics [12].

Suspension Electrolysis Approaches

Suspension electrolysis approaches represent innovative electrochemical methodologies that combine leaching, purification, and regeneration processes within single reactor systems [14]. The technology enables simultaneous lithium cobalt oxide leaching in the anode region and re-synthesis in the cathode region using ammonia-based electrochemical systems [14]. This approach operates at atmospheric conditions without requiring highly corrosive reagents, providing environmental advantages over traditional methods [14].

Three distinct chemical reaction systems have been investigated for suspension electrolysis applications: ammonium bicarbonate, ammonium bicarbonate with ammonia, and ammonium bicarbonate with ammonium sulfite [14]. Laboratory-scale experiments demonstrate that the ammonium bicarbonate-ammonium sulfite system achieves optimal performance with lithium recovery rates of 66.3% and cobalt recovery rates of 75.4% [14].

The suspension electrolysis mechanism involves complex electrochemical reactions occurring simultaneously at both electrode surfaces [14]. At the anode, lithium-containing materials undergo oxidative dissolution, while cathodic reactions facilitate hydroxide generation and subsequent lithium hydroxide formation [14]. The process requires careful control of electrolyte composition, pH levels, and current density to optimize both leaching efficiency and product quality [14].

Operational parameter optimization for suspension electrolysis systems focuses on current density ranges between 100-500 amperes per square meter to balance reaction rates with energy consumption [14]. Electrolyte pH maintenance between 8-10 provides optimal conditions for lithium extraction while minimizing electrode corrosion [14]. Temperature control between 25-45 degrees Celsius ensures stable electrochemical performance without excessive energy requirements [14].

The technology demonstrates particular advantages for recycling applications where simultaneous material recovery and purification are required [14]. Energy efficiency analysis indicates competitive performance compared to conventional hydrometallurgical processes while offering reduced chemical consumption and waste generation [14]. However, current efficiency limitations and scaling challenges require further development for industrial implementation [14].

Industrial-Scale Production Parameters

Scaling Considerations and Limitations

Industrial-scale lithium hydroxide production faces numerous scaling considerations that significantly impact process economics, technical feasibility, and product quality maintenance [4] [6]. Primary scaling limitations include heat transfer efficiency in large-volume reactors, uniform mixing challenges, and membrane performance degradation in electrochemical systems operating at industrial capacities [4] [10].

Reactor design considerations for large-scale lithium hydroxide production require sophisticated heat management systems to maintain optimal reaction temperatures across entire vessel volumes [4]. Industrial reactors operating at capacities exceeding 1000 liters demonstrate temperature gradients of 5-10 degrees Celsius without advanced heat transfer systems [4]. Mixing efficiency becomes critical at industrial scales, with power requirements increasing significantly to maintain adequate mass transfer rates [4].

Membrane electrodialysis scaling faces particular challenges related to membrane area requirements and current distribution uniformity [10]. Industrial systems require membrane areas exceeding 1000 square meters for production capacities of 10,000 metric tons per year, necessitating complex stack designs and flow distribution systems [6]. Current efficiency typically decreases by 10-15% when scaling from laboratory to industrial systems due to current distribution non-uniformities and membrane aging effects [10].

Raw material supply consistency emerges as a critical scaling limitation, particularly for processes requiring high-purity lithium carbonate or lithium sulfate feedstocks [6]. Industrial facilities consuming 50,000-100,000 metric tons of lithium carbonate annually require robust supply chain management to maintain consistent product quality [6]. Impurity control becomes increasingly challenging at industrial scales, with batch-to-batch variations in raw materials potentially affecting final product specifications [5].

Waste management considerations scale proportionally with production capacity, requiring sophisticated treatment systems for solid and liquid waste streams [4]. Industrial facilities producing 30,000 metric tons of lithium hydroxide annually generate approximately 40,000 metric tons of calcium carbonate waste and 150,000 cubic meters of wastewater requiring treatment [4]. Environmental compliance costs can represent 5-15% of total production costs depending on local regulations [4].

Capital investment requirements for industrial-scale lithium hydroxide production facilities range from 200-500 million dollars for plants with annual capacities of 25,000-50,000 metric tons [6] [3]. Operating cost analysis indicates production costs between 4,000-7,000 dollars per metric ton depending on feedstock costs, energy prices, and process technology selection [15]. Labor requirements typically range from 150-300 employees for fully integrated facilities including mining, processing, and product finishing operations [6].

Process Flow Optimization Strategies

Process flow optimization strategies for industrial lithium hydroxide production focus on minimizing energy consumption, maximizing lithium recovery, and reducing waste generation through systematic process integration and advanced control systems [4] [16]. Key optimization approaches include heat integration, recycle stream management, and multi-effect evaporation systems for concentration stages [4].

Thickening system optimization employs crosscurrent configurations to reduce lithium hydroxide losses in discarded solids while diluting suspension feeds to improve separation efficiency [4]. Optimal thickening operations achieve solid concentrations of 40% in underflows and 2% in overflows across multiple thickener stages [4]. Fresh water consumption optimization balances lithium loss reduction against concentration requirements, with optimal washing water flows of 2000 kilograms per hour minimizing overall lithium losses [4].

Evaporation and crystallization optimization strategies utilize multi-effect evaporator configurations to minimize energy consumption while achieving required product concentrations [4]. Optimal evaporator operation at 106 degrees Celsius in the first effect and 89 degrees Celsius in the second effect, followed by crystallization at 70 degrees Celsius, achieves energy consumption reductions of 25-40% compared to single-effect systems [4]. Heat recovery from crystallization operations contributes to overall energy efficiency improvements [4].

Advanced process control implementation enables real-time optimization of critical parameters including temperature, pH, and reactant concentrations [16]. Model predictive control systems demonstrate 5-10% improvements in lithium recovery rates while reducing energy consumption by 8-15% compared to conventional control approaches [4]. Automated quality control systems utilizing online analytical instrumentation ensure consistent product specifications while minimizing off-specification production [16].

Recycle stream optimization significantly improves overall process yield through systematic recovery and reuse of lithium-containing solutions [17] [4]. Circulation processes involving carbon dioxide addition to remaining aqueous solutions enable lithium carbonate recovery for reuse in subsequent production cycles [17]. These recycling operations reduce lithium losses by up to 83% compared to conventional linear processes [4].

Water management optimization addresses both consumption reduction and treatment efficiency through closed-loop systems and advanced treatment technologies [4]. Optimized processes achieve water consumption reductions of 1-6.3% per kilogram of product while maintaining required product quality [4]. Integrated water treatment systems enable reuse of up to 85% of process water, significantly reducing environmental impact and operating costs [4].

Energy optimization strategies focus on heat integration between process stages and utilization of renewable energy sources where economically viable [4] [18]. Combined heat and power systems demonstrate overall energy efficiency improvements of 15-25% for integrated lithium hydroxide production facilities [18]. Process modifications enabling operation at reduced temperatures achieve energy consumption decreases up to 4.8% while maintaining product quality specifications [4].

| Process Parameter | Optimal Range | Impact on Efficiency | Reference |

|---|---|---|---|

| Current Density (Electrodialysis) | 1200-2400 A/m² | 14% energy increase at upper range | [10] |

| Temperature (Metathesis) | 85-95°C | 95% conversion efficiency | [3] |

| Reaction Time (Precipitation) | 2-4 hours | Complete conversion achieved | [7] |

| Lithium Recovery Rate | 85-95% | Varies by process type | [4] |

| Specific Energy Consumption | 3.65-7.25 kWh/kg | Process and conditions dependent | [13] [10] |

| Production Method | Purity Achievement | Energy Consumption | Lithium Recovery | Reference |

|---|---|---|---|---|

| Carbonate Metathesis | >95% | Medium | 95% | [1] [3] |

| Two-Step Precipitation | >99% | Low-Medium | 92-95% | [7] |

| Membrane Electrodialysis | ~95% | 3.65-7.25 kWh/kg | >90% | [13] [10] |

| Sulfate Conversion | 80-88% | High | 80-88% | [3] |

Ion-exchange purification represents one of the most critical and widely employed technologies for achieving battery-grade lithium hydroxide purity. This methodology leverages the selective affinity differences between lithium ions and various impurities through carefully engineered resin systems and optimized separation protocols.

Resin-Based Separation Techniques

Resin-based separation techniques form the cornerstone of lithium hydroxide purification, utilizing specialized cation exchange resins to achieve precise separation of lithium from contaminating alkali and alkaline earth metals. The most extensively studied and industrially implemented systems include Dowex 50W-X8, Amberlite HPR1200, and AG 50W-X16 resins, each offering distinct advantages for specific purification requirements.

Dowex 50W-X8 resin, characterized by its styrene-divinylbenzene matrix with 8% cross-linkage and sulfonic acid functional groups, demonstrates exceptional performance in lithium-sodium-potassium separation applications. The resin operates effectively with hydrochloric acid eluents ranging from 0.1 to 3.0 molar concentrations, achieving lithium recovery efficiencies of 99.24% while maintaining separation factors of 2.6 for sodium and 94 for calcium. The distribution coefficient for lithium on this resin system reaches 2.45, enabling quantitative separation from alkali metal impurities with working cycle periods of 8-12 hours.

Amberlite HPR1200 represents an advanced uniform particle size gel resin specifically designed for high-purity lithium applications. This strong acid cation exchange resin achieves remarkable purification levels, with lithium recovery rates between 98.8% and 99.98% when operated with nitric acid regeneration systems. The resin's uniform particle size distribution enhances mass transfer kinetics and reduces pressure drop across packed columns, enabling longer working cycles of 10-16 hours with regeneration efficiencies exceeding 96%.

The AG 50W-X16 resin system, featuring 16% cross-linkage in its styrene-divinylbenzene matrix, provides enhanced selectivity for multi-metal separation applications. Research demonstrates that this resin achieves 86-90% lithium recovery while effectively removing calcium, potassium, and sodium impurities through systematic elution with varying hydrochloric acid concentrations. The higher cross-linkage density improves mechanical stability and extends resin lifetime in industrial applications.

Continuous countercurrent ion exchange (CCIX) systems represent the most advanced resin-based technology for lithium purification, offering significant advantages over traditional batch operations. These systems achieve lithium distribution coefficients ranging from 5.8 to 8.1 and sodium separation factors between 7.2 and 9.5, with regeneration efficiencies consistently exceeding 98%. The CCIX technology enables continuous processing with minimal lithium losses (less than 1%) while extracting contaminants with efficiencies greater than 90%.

Membrane Separation Systems

Membrane separation systems have emerged as highly promising alternatives to conventional ion-exchange resins, offering enhanced selectivity, reduced chemical consumption, and improved process sustainability. These systems utilize ion-selective membranes to achieve lithium hydroxide purification through electrochemical driving forces and size-exclusion mechanisms.

Electrodialysis-based systems utilizing Nafion membranes represent the most mature membrane technology for lithium hydroxide production. Nafion 117 membranes demonstrate superior performance compared to Nafion 115 variants, achieving current efficiencies of 77.3% and lithium hydroxide concentrations up to 1.7 molar at optimal operating conditions. The systems operate effectively at current densities of 1200 amperes per square meter and temperatures between 75-85°C, with specific electricity consumption of 7.25 kilowatt-hours per kilogram of lithium hydroxide.

Bipolar membrane capacitive deionization (BPM-CDI) technology offers innovative approaches for direct lithium extraction and hydroxide production without external acid and base addition. These systems utilize de-lithiated lithium iron phosphate coated carbon cloth electrodes to achieve selective lithium capture over competing ions, demonstrating efficiency in removing lithium from synthetic brines containing significantly higher concentrations of magnesium (8x higher) and sodium (26x higher). The BPM-CDI platform achieves lithium hydroxide concentrations of 124 parts per million after eight cycles of recirculation, with post-mortem analysis confirming electrode integrity and stability.

Advanced membrane systems incorporating cation exchange membranes such as Sx-2301-Wn achieve lithium hydroxide concentrations up to 1.7 molar with current efficiencies of 77.3%. Complementary anion exchange membranes like Fumasep FAB-130-PK enable simultaneous sulfuric acid recovery at concentrations up to 0.6 molar with current efficiencies of 74.6%. These integrated systems provide comprehensive solutions for lithium hydroxide purification while recovering valuable byproducts.

Three-compartment membrane electrolysis cells represent sophisticated approaches for electrochemical lithium hydroxide production from lithium sulfate solutions. These systems effectively block hydrogen and hydroxide ion migration while maintaining high membrane selectivity, enabling concentrated lithium hydroxide production with minimal energy consumption. The technology demonstrates particular effectiveness when recirculating lithium hydroxide into the middle compartment to maintain constant pH conditions, improving both lithium and sulfate migration efficiencies.

Crystallization Methods

Crystallization technologies constitute essential unit operations for producing high-purity lithium hydroxide monohydrate from purified solutions, with various approaches offering distinct advantages for specific process requirements and product specifications.

Antisolvent Crystallization with Alcohols

Antisolvent crystallization with alcohols represents one of the most effective methods for producing battery-grade lithium hydroxide monohydrate, leveraging the differential solubility characteristics of lithium hydroxide in water-alcohol mixtures. This technology offers significant advantages over conventional evaporative crystallization, including reduced energy consumption, improved crystal quality, and enhanced product purity.

Isopropanol emerges as the most effective antisolvent for lithium hydroxide crystallization, demonstrating substantially lower solubility for lithium hydroxide monohydrate (0.11 grams per 100 milliliters at 20°C) compared to ethanol (2.18 grams per 100 milliliters at 20°C). Research demonstrates that isopropanol addition achieves recovery yields up to 95% with product purities of 99.8% when employed at optimal volume ratios of 7.0 isopropanol to aqueous solution. The antisolvent precipitation process requires significantly less alcohol volume compared to ethanol, enabling more efficient downstream solvent recovery operations.

Ethanol-based antisolvent crystallization, while less efficient than isopropanol systems, provides valuable process alternatives under specific conditions. Studies demonstrate that lithium hydroxide monohydrate crystals obtained through ethanol addition exhibit different morphological and solubility characteristics compared to those produced by simple evaporation. The ethanol-crystallized material shows polymorphic-like behavior evidenced by X-ray diffraction patterns, with thermodynamic analysis indicating enantiotropic behavior in water-ethanol systems with ethanol-to-water ratios of 0.1.

Methanol applications in antisolvent crystallization present unique challenges and opportunities for selective metal recovery. Research indicates that methanol requires significantly larger volumes compared to other antisolvents and demonstrates complete rejection of lithium under investigated conditions, enabling effective separation of lithium from transition metals. At organic-to-aqueous ratios of 2 with 24-hour residence times, methanol achieves 94.3%, 94.0%, and 90.3% recovery of cobalt, nickel, and manganese respectively, while maintaining 0% lithium recovery.

Advanced antisolvent crystallization processes incorporate sophisticated control systems for optimizing crystal size, phase composition, and morphological characteristics. The technology enables direct crystallization of lithium hydroxide monohydrate and sodium sulfate decahydrate, reducing processing steps and eliminating intermediate lithium carbonate production requirements. Process optimization focuses on controlling supersaturation levels, nucleation kinetics, and growth rates to achieve desired crystal properties for battery applications.

Solvent recovery systems represent critical components of antisolvent crystallization processes, ensuring economic viability and environmental sustainability. Established techniques including azeotropic distillation, extractive distillation, and pervaporation enable efficient recovery of alcohols from aqueous effluents. Membrane-based pervaporation technology shows particular promise for isopropanol recovery applications, offering energy-efficient separation with minimal chemical additives.

Vacuum Evaporative Crystallization

Vacuum evaporative crystallization technology provides robust and scalable approaches for lithium hydroxide monohydrate production, offering precise control over operating conditions and product characteristics. These systems achieve high-purity products through controlled evaporation under reduced pressure, enabling lower operating temperatures and improved energy efficiency.

Mechanical vapor recompression (MVR) evaporative crystallizers represent state-of-the-art technology for lithium hydroxide production, achieving true zero liquid discharge with optimized energy consumption. The MVR systems utilize forced circulation designs that maintain optimal supersaturation levels while preventing scaling and fouling issues commonly encountered in conventional evaporators. These systems demonstrate particular effectiveness for lithium hydroxide solutions containing carbonate impurities, where conventional evaporation experiences significant fouling due to lithium carbonate's decreasing solubility with increasing temperature.

Thermal vapor recompression (TVR) systems offer alternative approaches for large-scale lithium hydroxide crystallization, utilizing steam-driven compressors to achieve energy recovery and improved thermal efficiency. These systems demonstrate effectiveness across wide concentration ranges, from dilute lithium sulfate solutions through concentrated lithium hydroxide brines, with capabilities for handling varying feed compositions and flow rates.

Triple-effect evaporative crystallization represents advanced multi-stage processing for maximizing energy efficiency and minimizing operating costs. These systems utilize vapor from the first effect to heat the second effect, with subsequent vapor heating the third effect, achieving substantial reductions in steam consumption compared to single-effect operations. The technology incorporates sophisticated mist elimination and liquid separation systems to ensure product purity and minimize entrainment losses.

High purification and crystallization technology, exemplified by Veolia's proprietary systems, enables production of battery-grade lithium hydroxide with annual capacities exceeding 25,000 tonnes. These advanced systems incorporate patented chemical conversion processes that maximize reuse of condensate generated during crystallization, achieving recovery rates exceeding 94% and significantly reducing water footprint requirements. The technology demonstrates particular effectiveness for converting lithium carbonate into lithium hydroxide, supporting global battery manufacturing supply chains.

Process optimization for vacuum evaporative crystallization focuses on controlling nucleation and growth kinetics to achieve desired crystal size distributions and morphological characteristics. Advanced systems incorporate real-time monitoring and control of supersaturation levels, temperature profiles, and residence times to ensure consistent product quality. The technology demonstrates capability for producing various hydration states of lithium hydroxide depending on operating temperature and humidity conditions.

Drowning-Out Crystallization Dynamics

Drowning-out crystallization represents sophisticated technology for lithium hydroxide purification utilizing controlled addition of organic solvents to induce crystallization through solubility reduction. This methodology offers unique advantages for process integration, energy efficiency, and product quality control compared to conventional crystallization approaches.

Ethanol-based drowning-out systems demonstrate effectiveness for lithium hydroxide monohydrate production with crystal sizes ranging from 0.3 to 0.4 millimeters depending on operating conditions and composition. Process development requires comprehensive understanding of ternary phase diagrams for lithium hydroxide-water-ethanol systems, enabling optimization of crystallization conditions and downstream processing requirements. The technology integrates crystallization with solvent recovery systems to ensure economic viability and environmental compliance.

Thermodynamic modeling of drowning-out crystallization provides essential insights for process optimization and scale-up applications. Advanced modeling approaches utilize modified Pitzer equations to describe activity coefficients, osmotic coefficients, and solubility relationships within ternary systems. These models achieve deviations less than 1% from experimental data, enabling accurate prediction of crystallization behavior and optimization of operating parameters.

Process design considerations for drowning-out crystallization encompass crystallization kinetics, downstream processing requirements, and solvent recovery operations. The technology requires careful control of solvent addition rates, mixing conditions, and temperature profiles to achieve desired nucleation and growth characteristics. Advanced systems incorporate automated control systems for maintaining optimal supersaturation levels and preventing uncontrolled precipitation.

Comparative analysis of drowning-out versus evaporative crystallization reveals distinct advantages for each technology depending on specific application requirements. Drowning-out systems demonstrate superior energy efficiency and reduced operating temperatures, while evaporative systems offer simpler process control and established industrial experience. Crystal morphology and solubility characteristics differ significantly between the two approaches, with drowning-out crystals exhibiting polymorphic behavior and enhanced dissolution characteristics.

Industrial implementation of drowning-out crystallization requires sophisticated solvent recovery and recycling systems to ensure economic viability. The technology demonstrates particular promise for integration with upstream lithium extraction processes, offering opportunities for process intensification and reduced environmental impact. Advanced systems incorporate heat integration and energy recovery to minimize overall process energy consumption while maintaining product quality specifications.

Impurity Removal Strategies

Comprehensive impurity removal strategies represent critical components of battery-grade lithium hydroxide production, requiring systematic approaches for eliminating specific contaminants while maintaining high lithium recovery and product quality.

Sodium and Calcium Separation Protocols

Sodium and calcium separation protocols constitute essential elements of lithium hydroxide purification processes, as these alkali and alkaline earth metal impurities significantly impact battery performance and must be reduced to part-per-million levels for battery-grade applications.

Sodium removal strategies utilize multiple complementary approaches including ion exchange, selective precipitation, and crystallization-based separation. Ion exchange systems employing hydrochloric acid eluents achieve sodium separation factors ranging from 2.1 to 9.5 depending on resin type and operating conditions. Advanced continuous countercurrent ion exchange systems demonstrate sodium removal efficiencies exceeding 95% while maintaining lithium losses below 1%. The technology utilizes distribution coefficient differences between lithium (2.45) and sodium (higher affinity for resin) to achieve quantitative separation.

Selective precipitation methods for sodium removal employ controlled pH adjustment and specific reagent addition to precipitate sodium salts while maintaining lithium in solution. Research demonstrates that sodium concentrations can be reduced from initial levels exceeding 40 grams per liter to final concentrations below 30 grams per liter through controlled cooling and crystallization of sodium salts. The process achieves sodium removal while preserving lithium concentrations between 20-30 grams per liter in the separated solution.

Calcium separation protocols utilize specialized precipitation agents and controlled pH conditions to achieve quantitative removal without significant lithium losses. Sodium oxalate precipitation represents the most effective approach, achieving calcium removal efficiencies between 56% and 76% when employed at optimal pH conditions of 4-7. Research demonstrates that calcium levels in 10 molar lithium chloride solutions can be reduced to 5-6 parts per million through systematic oxalate addition at molar ratios of 20:1 to 40:1 sodium oxalate per mole of calcium plus magnesium.

Advanced precipitation protocols employ ammonia buffer solutions for simultaneous calcium and aluminum removal. These systems achieve calcium removal efficiencies of 67% and aluminum removal efficiencies of 96% through controlled precipitation of hydroxide and oxalate complexes. The methodology requires precise pH control at 4.0 to optimize selective precipitation while minimizing lithium losses.

Hydroxide precipitation methods utilize sodium hydroxide and calcium hydroxide additions for removing divalent cations including calcium and magnesium. These systems achieve removal efficiencies between 67% and 94% for magnesium and calcium respectively, while operating at pH conditions of 10-12. The process requires careful control of hydroxide addition rates and aging times to ensure complete precipitation and effective solid-liquid separation.

Crystallization-based separation protocols leverage differential solubility characteristics to achieve selective removal of sodium and calcium salts. Controlled cooling crystallization enables selective precipitation of sodium sulfate decahydrate (mirabilite) from lithium hydroxide solutions, achieving sodium removal while concentrating lithium for downstream processing. The technology requires specialized equipment including two-stage pusher centrifuges and horizontal scroll-type filtering centrifuges to handle the high solids content and viscosity challenges.

Multi-Stage Purification for Battery-Grade Production

Multi-stage purification systems represent comprehensive approaches for achieving battery-grade lithium hydroxide specifications through systematic removal of all relevant impurities using optimized sequences of complementary technologies. These integrated systems typically incorporate six distinct stages: coarse filtration, metal hydroxide precipitation, ion exchange purification, selective crystallization, recrystallization, and final washing.

Stage 1 coarse filtration operations utilize 1-5 micrometer filter cartridges to remove suspended solids and large particulate contaminants. These systems achieve greater than 99% removal efficiency for physical contaminants while operating continuously at ambient temperature conditions. The filtration stage protects downstream equipment and prevents fouling of ion exchange resins and membrane systems.

Stage 2 metal hydroxide precipitation targets iron, aluminum, magnesium, and heavy metal impurities through controlled pH adjustment to 10-12 at temperatures between 25-60°C. This stage achieves 90-99% removal efficiency for targeted metals with typical residence times of 2-4 hours. The process utilizes sodium hydroxide and calcium hydroxide additions to precipitate metal hydroxides while maintaining lithium in solution.

Stage 3 ion exchange purification employs advanced resin systems to remove sodium, potassium, calcium, and trace metals using 0.1-3 molar hydrochloric acid eluents at temperatures of 25-40°C. This critical stage achieves 95-99.5% removal efficiency for alkali and alkaline earth metals with residence times of 1-3 hours. Multiple resin types may be employed in series to optimize removal of specific impurity species.

Stage 4 selective crystallization targets remaining alkali metals through controlled temperature crystallization between 60-95°C with subsequent controlled cooling. This stage achieves 85-95% removal efficiency for entrapped impurities with residence times of 3-6 hours. The process may utilize antisolvent addition or evaporative crystallization depending on specific feed composition and product requirements.

Stage 5 recrystallization employs carbon dioxide pressure systems at 50 pounds per square inch gauge and 90°C to dissolve lithium hydroxide monohydrate as lithium bicarbonate, followed by thermal decomposition to achieve ultra-high purity. This stage achieves greater than 99% removal efficiency for entrapped impurities with residence times of 1-2 hours. The process enables removal of sodium and potassium impurities that become entrapped during initial crystallization.

Stage 6 final washing utilizes deionized water at 25°C to remove surface contaminants and residual impurities. This stage achieves 98-99.9% removal efficiency for surface contaminants with residence times of 30-60 minutes. Multiple washing cycles may be employed to achieve battery-grade specifications for all relevant impurities.

Integrated process control systems monitor and optimize each purification stage to ensure consistent achievement of battery-grade specifications. These systems typically target lithium hydroxide monohydrate purities exceeding 56.5% by weight with impurity levels below 30 parts per million for sodium, 15 parts per million for calcium, and 10 parts per million for iron, aluminum, chromium, copper, nickel, and zinc. Advanced analytical monitoring enables real-time process optimization and quality assurance throughout the multi-stage sequence.

Process integration considerations encompass heat recovery, chemical recycling, and waste minimization to ensure economic viability and environmental compliance. Advanced systems incorporate evaporation and crystallization technologies with solvent recovery capabilities to minimize chemical consumption and waste generation. Energy integration between stages enables substantial reductions in overall process energy requirements while maintaining product quality specifications.

Physical Description

Liquid, Other Solid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals

White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS]

COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Decomposition

Melting Point

UNII

903YL31JAS

Related CAS

17341-24-1 (Parent)

1310-65-2 (Parent)

17341-24-1 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic

Other CAS

12159-20-5

Wikipedia

Mupirocin

Lithium_monoxide_anion

Use Classification

Cosmetics -> Buffering; Hair waving or straightening

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Synthetic Dye and Pigment Manufacturing

Paper Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Miscellaneous Manufacturing

Lithium hydroxide (Li(OH)): ACTIVE